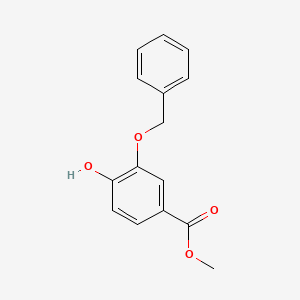
Methyl 3-(benzyloxy)-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(benzyloxy)-4-hydroxybenzoate” is a chemical compound with the molecular formula C15H14O3 . It is related to other compounds such as “4-Benzyloxy-3-methoxybenzaldehyde” and "Methyl 3,4,5-tris(benzyloxy)benzoate" .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(benzyloxy)-4-hydroxybenzoate” were not found, related compounds have been synthesized through various methods. For instance, a target compound was successfully synthesized via a one-pot oxidizing process by sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA) .Molecular Structure Analysis
The molecular structure of “Methyl 3-(benzyloxy)-4-hydroxybenzoate” involves a benzene ring activated towards free radical attack . The compound “Methyl 3-{[(benzyloxy)carbonyl]amino}-3-deoxyhexopyranoside” has a similar structure . In the title compound, the aromatic rings are almost normal to one another, making a dihedral angle of 85.81 (10)° .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
“Methyl 3-(benzyloxy)-4-hydroxybenzoate” has a molecular weight of 242.27 g/mol . It has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Antitubercular Agent Synthesis
This compound has been utilized in the synthesis of chromane derivatives, which are studied for their potential as inhibitors of the salicylate synthase from Mycobacterium tuberculosis. The molecular structure of these derivatives is elucidated through various analytical techniques, contributing to the development of new antitubercular agents .
Cyclodepsipeptide Fragment Synthesis
It serves as a precursor in the synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide called onchidin. This compound exhibits moderate cytotoxic activity and is synthesized through a series of stereoselective reactions .
Platinum (II) Complex Synthesis
Methyl 3-(benzyloxy)-4-hydroxybenzoate is used in the synthesis of a new platinum (II) complex. This complex is synthesized using a standard procedure with the compound as the leaving group ligand, contributing to the field of coordination chemistry .
Gefitinib Synthesis
The compound is a starting material in the novel synthesis of gefitinib, an anticancer drug. The synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination, showcasing its role in pharmaceutical manufacturing .
Biosynthesis of Value-Added Compounds
As a derivative of 4-hydroxybenzoic acid, it is related to the biosynthesis of various industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These compounds have applications in food, cosmetics, pharmacy, and fungicides .
Organic Co-crystal Formation
The compound is involved in the formation of organic co-crystals, such as the co-crystal with vanillin nicotinamide. These co-crystals have potential applications in material science and crystal engineering .
Mécanisme D'action
Target of Action
Methyl 3-(benzyloxy)-4-hydroxybenzoate, also known as methyl 4-hydroxy-3-phenylmethoxybenzoate, is a complex organic compoundCompounds with similar structures have been shown to interact with various biological targets .
Mode of Action
It’s worth noting that benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function.
Biochemical Pathways
For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents . Additionally, the compound may be involved in the modulation of indole-3-acetic acid (IAA) homeostasis in plant tissues .
Result of Action
For example, PRL-8-53, a nootropic substituted phenethylamine, has been shown to act as a hypermnesic drug in humans .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-hydroxy-3-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHXLZPWLRMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-4-hydroxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)

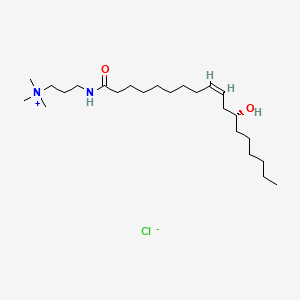

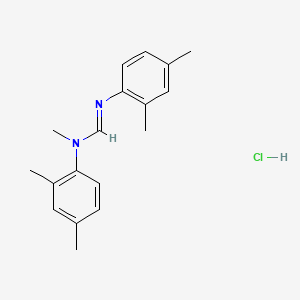
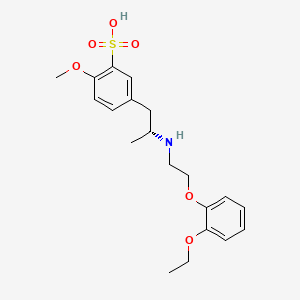

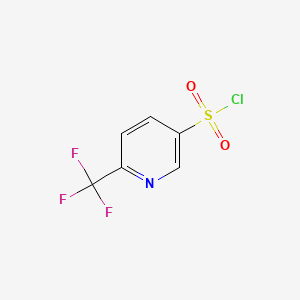
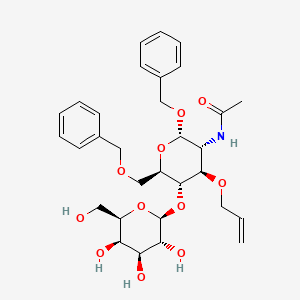
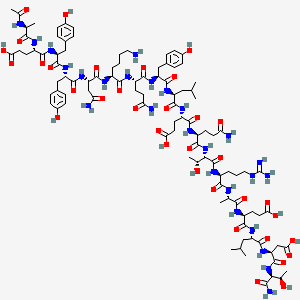

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)